![molecular formula C19H22N6O B2376389 2-(1H-1,3-benzodiazol-1-yl)-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]acetamide CAS No. 2097892-46-9](/img/structure/B2376389.png)
2-(1H-1,3-benzodiazol-1-yl)-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains a benzodiazole moiety, which is a type of heterocyclic aromatic organic compound. This moiety is a five-membered ring consisting of three carbon atoms, two nitrogen atoms, and two double bonds . It also contains a tetrahydroquinazoline moiety, which is a type of heterocyclic compound consisting of a fused ring structure of a quinazoline and a tetrahydro ring .
Molecular Structure Analysis
The compound likely has a complex molecular structure due to the presence of multiple ring structures and functional groups. The benzodiazole and tetrahydroquinazoline moieties likely contribute to the overall stability and reactivity of the compound .Wissenschaftliche Forschungsanwendungen
Anti-Inflammatory Applications : A study by Prajapat and Talesara (2016) focused on the synthesis of compounds related to 2-(1H-1,3-benzodiazol-1-yl) derivatives and evaluated their in vivo anti-inflammatory activity. Some compounds showed significant anti-inflammatory activity in comparison to standard drugs, highlighting the potential of such compounds in treating inflammation-related conditions Prajapat & Talesara, 2016.
Antitumor Activity : Ibrahim A. Al-Suwaidan et al. (2016) conducted a study on novel 3-benzyl-4(3H)quinazolinone analogues, demonstrating broad spectrum antitumor activity. This research indicates the potential efficacy of 2-(1H-1,3-benzodiazol-1-yl) derivatives in cancer treatment Ibrahim A. Al-Suwaidan et al., 2016.
Antibacterial Agents : In 2015, Bhoi et al. synthesized N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives containing quinoline linkage, which demonstrated broad spectrum antibacterial activity. This suggests the compound's utility in developing new antibacterial agents Bhoi et al., 2015.
Antioxidant Studies : Khalida F. Al-azawi (2016) investigated derivatives of 2-(1H-1,3-benzodiazol-1-yl) for their antioxidant properties. The study found that some compounds showed excellent scavenging capacity against radicals, indicating their potential as antioxidants Khalida F. Al-azawi, 2016.
Chemical Synthesis and Characterization : The synthesis and characterization of similar compounds have been a subject of study, contributing to the understanding of their chemical properties and potential applications in various fields, including pharmaceuticals and materials science Walser et al., 1986.
Pharmacological Evaluation : Wise et al. (1987) synthesized and evaluated a series of compounds for potential antipsychotic properties. These studies help in understanding the pharmacological aspects of similar compounds, contributing to drug discovery and development Wise et al., 1987.
Wirkmechanismus
The mechanism of action of this compound would depend on its intended use. For example, many benzodiazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Eigenschaften
IUPAC Name |
2-(benzimidazol-1-yl)-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O/c1-24(2)19-20-10-13-9-14(7-8-15(13)23-19)22-18(26)11-25-12-21-16-5-3-4-6-17(16)25/h3-6,10,12,14H,7-9,11H2,1-2H3,(H,22,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUQGBHHETTZLMV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C2CC(CCC2=N1)NC(=O)CN3C=NC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![methyl 4-[(4-methoxyphenyl)amino]-8-methylquinoline-2-carboxylate](/img/structure/B2376306.png)
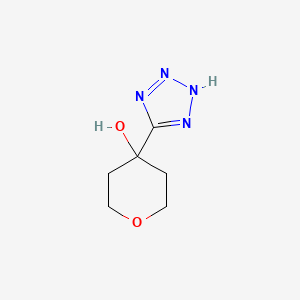
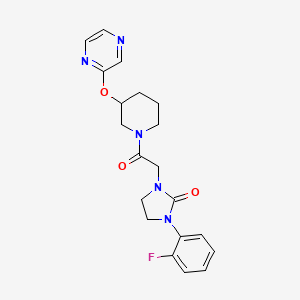


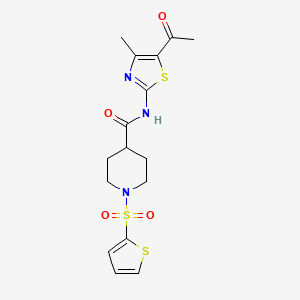
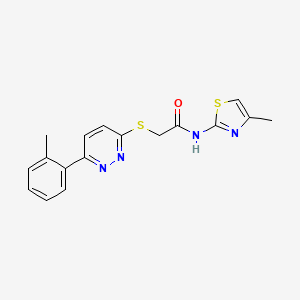
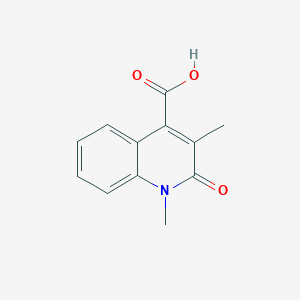
![N-[2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-acenaphthen-1-yl]-benzenesulfonamide](/img/structure/B2376322.png)
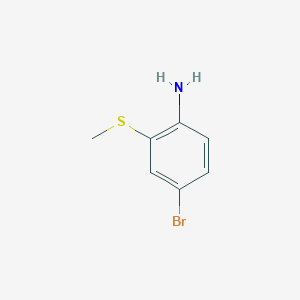
![5-{1-[(3-Chloro-4-methoxyphenyl)acetyl]pyrrolidin-2-yl}-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2376324.png)
![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-phenoxyacetamide](/img/structure/B2376325.png)
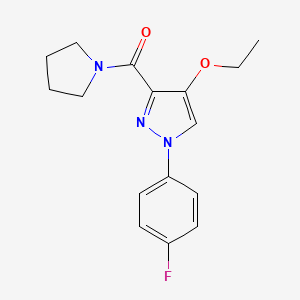
![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2376328.png)
